D- vs. L-Configuration Proteolytic Stability
Incorporation of the D-isomer of a trifluoromethyl amino acid, as opposed to the L-isomer, provides extreme resistance to aminopeptidase-mediated degradation. In a class-level inference from enkephalin analogs, replacing a glycine residue with (D)-trifluoronorvaline ((D)-TFNV), a close structural analog of the target compound, resulted in a ca. 100,000-fold enhancement in in vivo analgesic activity compared to the natural peptide [1]. This underscores the critical role of R-configuration (D-form) in achieving physiologically relevant stability.
| Evidence Dimension | In vivo analgesic activity (a surrogate for proteolytic stability) |
|---|---|
| Target Compound Data | Not available for the exact compound, but class-level data for (D)-TFNV shows ca. 100,000-fold enhancement |
| Comparator Or Baseline | Methionine-enkephalin (natural L-amino acid peptide) baseline activity |
| Quantified Difference | ca. 100,000-fold enhancement |
| Conditions | In vivo mouse model; analgesic activity measured for enkephalin analogs where (D)-TFNV replaced Gly2 [1] |
Why This Matters
This data demonstrates that the D-configuration of a trifluorinated amino acid is not a minor variation but a principal driver of in vivo efficacy, directly impacting a procurement decision where peptide stability is the primary goal.
- [1] Ojima, I., Kato, K., Jameison, F. A., Conway, J., Nakahashi, K., Hagiwara, M., ... & Radunz, H. E. (2001). New potent enkephalin analogs containing trifluoromethylamino acid residues. Bioorganic & Medicinal Chemistry Letters, 11(6), 773-776. View Source
